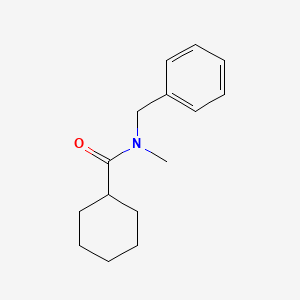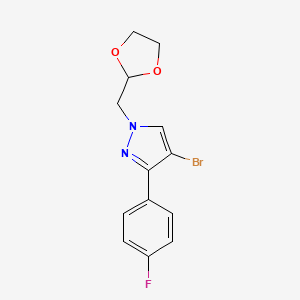
3-Methylcarbamoyl-2-chloro-1-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylcarbamoyl-2-chloro-1-fluorobenzene, also known as MCFB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. MCFB is a member of the fluoroaryl family of chemicals, which are known for their diverse range of applications in various fields such as medicine, agriculture, and materials science.
Mécanisme D'action
The mechanism of action of 3-Methylcarbamoyl-2-chloro-1-fluorobenzene is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. This results in the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-Methylcarbamoyl-2-chloro-1-fluorobenzene has been shown to have a range of biochemical and physiological effects in various cell types. In addition to its anti-cancer activity, 3-Methylcarbamoyl-2-chloro-1-fluorobenzene has also been shown to exhibit anti-inflammatory and anti-oxidant effects, making it a potential candidate for the treatment of other diseases such as arthritis and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-Methylcarbamoyl-2-chloro-1-fluorobenzene in lab experiments is its high potency and specificity towards cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using 3-Methylcarbamoyl-2-chloro-1-fluorobenzene is its potential toxicity towards normal cells, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-Methylcarbamoyl-2-chloro-1-fluorobenzene. One area of interest is in the development of new drug formulations that can improve the bioavailability and efficacy of 3-Methylcarbamoyl-2-chloro-1-fluorobenzene in vivo. Another area of interest is in the study of the mechanisms of 3-Methylcarbamoyl-2-chloro-1-fluorobenzene action, which could lead to the development of new drugs that target similar pathways. Finally, the study of 3-Methylcarbamoyl-2-chloro-1-fluorobenzene in combination with other drugs could lead to the development of new and more effective cancer treatments.
Méthodes De Synthèse
The synthesis of 3-Methylcarbamoyl-2-chloro-1-fluorobenzene involves the reaction of 3-chloro-2-fluoroaniline with methyl isocyanate in the presence of a suitable catalyst. This method has been optimized to produce high yields of 3-Methylcarbamoyl-2-chloro-1-fluorobenzene with high purity and is considered a reliable and efficient method for the synthesis of this compound.
Applications De Recherche Scientifique
3-Methylcarbamoyl-2-chloro-1-fluorobenzene has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is in the development of new drugs for the treatment of cancer. 3-Methylcarbamoyl-2-chloro-1-fluorobenzene has been shown to exhibit potent anti-cancer activity against a range of cancer cell lines, making it a promising candidate for further development.
Propriétés
IUPAC Name |
2-chloro-3-fluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO/c1-11-8(12)5-3-2-4-6(10)7(5)9/h2-4H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOFAGKWIHCOCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C(=CC=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylcarbamoyl-2-chloro-1-fluorobenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7580544.png)
![1H-imidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B7580549.png)

